molecular formula C14H12ClNO2 B8361409 2-Hydroxy-3-methyl-4'-chlorobenzophenone oxime

2-Hydroxy-3-methyl-4'-chlorobenzophenone oxime

Cat. No. B8361409
M. Wt: 261.70 g/mol
InChI Key: DVOUCWUFAZJUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04141995

Procedure details

The ketone of Example 4 (7.5 g, 0.03 mole) in ethanol (18 ml.) was added with stirring to a solution of (85%) potassium hydroxide (20.74 g, 0.3 mole) in water (85 ml) at 10° C., this colloidal solution was treated with solid hydroxylamine hydrochloride (8.54 g, 0.12 mole) and stirred overnight. The solution was acidified with 5N HCl to give a solid, which was filtered, washed with water and stirred for 45 minutes, then treated with 5% Na2CO3 solution (30.5 ml), to remove unwanted oxime stereoisomer, filtered, washed with 5% Na2CO3 solution (100 ml) and then with water until free of alkali. The dried solid had m.p. 175°-177° C. Recrystallisation from 54% benzene-light petroleum (b.p. 60°-80° C.) mixture gave the oxime, m.p. 178° C. ("bonded isomer") 5.45 g.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
20.74 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
8.54 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1)=O.[OH-:18].[K+].Cl.[NH2:21]O.Cl>C(O)C.O>[OH:1][C:2]1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][C:3]=1[C:4](=[N:21][OH:18])[C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
OC1=C(C(=O)C2=CC=C(C=C2)Cl)C=CC=C1C
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20.74 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
85 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
8.54 g
Type
reactant
Smiles
Cl.NO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solid, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
STIRRING
Type
STIRRING
Details
stirred for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
treated with 5% Na2CO3 solution (30.5 ml)
CUSTOM
Type
CUSTOM
Details
to remove unwanted oxime stereoisomer
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 5% Na2CO3 solution (100 ml)
CUSTOM
Type
CUSTOM
Details
Recrystallisation from 54% benzene-light petroleum (b.p. 60°-80° C.) mixture

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C(C2=CC=C(C=C2)Cl)=NO)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.